Ferulic acid
Overview
Description
Ferulic acid (FA) is a hydroxycinnamic acid and an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is classified as a phenolic phytochemical or polyphenol and is an amber-colored solid . The name is derived from the genus Ferula, referring to the giant fennel (Ferula communis) . It is commonly found in plants such as rice, oats, wheat, and fruits like oranges and apples .
Synthesis Analysis
Feruloyl glycerol (FG) is the hydrophilic ester of ferulic acid (FA), which has a high solubility in water and a strong ability to resist ultraviolet (UV) radiation .Molecular Structure Analysis
Ferulic acid (FA), (3-methoxy-4-hydroxyl cinnamic), with the molecular formula is C10H10O4, is a phenolic organic compound . It is classified as a hydroxycinnamic acid due to its structure, which consists of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a phenyl ring .Chemical Reactions Analysis
Ferulic acid has anti-inflammatory, analgesic, anti-radiation, and immune-enhancing effects and also shows anticancer activity . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .Physical And Chemical Properties Analysis
Ferulic acid is a hydroxycinnamic acid with stable physical and chemical properties . It has a molar mass of 194.18 g/mol . It appears as a crystalline powder with a melting point of 168 to 172 °C . Its solubility in water is 0.78 g/L .Scientific Research Applications
Antioxidant Properties
Ferulic Acid (FA) is a derivative of 4-hydroxycinnamic acid, which is found in many food products, fruits, and beverages . It has scientifically proven antioxidant properties . It is a free radical scavenger, but also an inhibitor of enzymes that catalyze free radical generation and an enhancer of scavenger enzyme activity .
Anti-inflammatory Properties
FA has anti-inflammatory effects . The anti-inflammatory effect of FA is mainly related to the p38 mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways .
Antibacterial Properties
FA also has antibacterial properties .
Neuroprotective Action
FA has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease . However, its low ability to permeate through biological barriers (e.g., the blood–brain barrier, BBB), its low bioavailability, and its fast elimination from the gastrointestinal tract after oral administration limit its clinical use .
Applications in Pulmonary Diseases
FA has demonstrated potential clinical applications in the treatment of pulmonary diseases . The transforming growth factor-β1/small mothers against decapentaplegic 3 signaling pathway can be blocked by FA, thereby alleviating pulmonary fibrosis . Moreover, in the context of asthma, the T helper cell 1/2 imbalance is restored by FA .
Applications in Cosmetics Industry
FA has been widely used in the cosmetics industry . It has a protective role for the main skin structures: keratinocytes, fibroblasts, collagen, elastin .
Applications in Food Industry
FA has been widely used in the food industry . Its bioavailability is dependent on thermal treatment of food products .
Applications in Pharmaceutical Industry
FA has been widely used in the pharmaceutical industry . New nanotechnological approaches are developed in order to regulate intracellular transport of ferulic acid .
Mechanism of Action
Target of Action
Ferulic acid has several primary targets. It interacts with Endo-1,4-beta-xylanase Y and Z, Est1e, and O-methyltransferase . It also targets the signal transducer and activator of transcription 3 (STAT3), mitogen-activated protein kinase 1 (MAPK1), and phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1) .
Mode of Action
Ferulic acid interacts with its targets, leading to various changes. It inhibits the PI3K/AKT pathway, the production of reactive oxygen species (ROS), and the activity of aldose reductase . The anti-inflammatory effect of ferulic acid is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .
Biochemical Pathways
Ferulic acid affects several biochemical pathways. It induces the translocation of Nrf2 from the cytoplasm to the nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1 . It also has the same effect as TLR4 inhibitor (TSK242) and NF- B inhibitor (SP600125), giving it the potential to act as an effective inhibitor of inflammation .
Pharmacokinetics
It is known that ferulic acid is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine . .
Result of Action
Ferulic acid has several molecular and cellular effects. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It also interferes with the cell cycle of cancer cells, arrests most cancer cells in G0/G1 phase, and exerts an antitumor effect by inducing autophagy .
Action Environment
The action of ferulic acid can be influenced by environmental factors. For instance, it can absorb ultraviolet (UV) radiation, acting as a natural sunscreen and protecting the skin from the damaging effects of sun exposure .
Future Directions
Ferulic acid has been widely used in the pharmaceutical and cosmetics industry due to its antioxidant, antiaging, and anti-inflammatory effects . Its market is forecasted to register a 6.74% CAGR during the forecast period (2022 to 2032) & projected to reach US$ 130.1 Million by 2032 .
Relevant Papers There are several papers that provide more information on Ferulic Acid . These papers discuss the molecular mechanism of ferulic acid and its derivatives in tumor progression, new ferulic acid and amino acid derivatives with increased cosmeceutical and pharmaceutical potential, and more .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Record name | ferulic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
Record name | Ferulic acid | |
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DSSTOX Substance ID |
DTXSID70892035 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
Record name | Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Vapor Pressure |
0.00000269 [mmHg] | |
Record name | Ferulic acid | |
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Product Name |
Ferulic acid | |
CAS RN |
537-98-4, 1135-24-6, 97274-61-8 | |
Record name | trans-Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
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Record name | Ferulic acid | |
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Record name | ferulic acid | |
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Record name | ferulic acid | |
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Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
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Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Record name | 4-hydroxy-3-methoxycinnamic acid | |
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Record name | FERULIC ACID | |
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Record name | FERULIC ACID | |
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Record name | Ferulic acid | |
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Melting Point |
168 - 171 °C | |
Record name | Ferulic acid | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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